(E)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide
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Overview
Description
(E)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a synthetic organic compound characterized by its complex structure, which includes a benzo[d]thiazole moiety, a thiophene ring, and an acrylamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide typically involves a multi-step process:
Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through the cyclization of 2-aminothiophenol with 3,4-dimethoxybenzaldehyde under acidic conditions.
Synthesis of the Acrylamide Moiety: The acrylamide group is introduced via a reaction between acryloyl chloride and the amine group of the benzo[d]thiazole derivative.
Coupling with Thiophene: The final step involves the coupling of the thiophene ring to the acrylamide derivative, which can be achieved through a Heck reaction or a similar palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions would be carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, which may reduce the acrylamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, especially under basic conditions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Thiophene derivatives with various substituents.
Scientific Research Applications
Chemistry
In organic synthesis, (E)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly as a scaffold for the development of new drugs. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery programs aimed at treating diseases like cancer or infections.
Industry
In the materials science field, this compound could be used in the development of organic electronic materials, such as organic semiconductors or light-emitting diodes (LEDs). Its electronic properties, derived from the conjugated systems of the benzo[d]thiazole and thiophene rings, make it suitable for such applications.
Mechanism of Action
The mechanism by which (E)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The benzo[d]thiazole moiety is known to interact with various biological targets, while the acrylamide group can form covalent bonds with nucleophilic sites in proteins.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide: Lacks the methoxy groups, which may affect its electronic properties and biological activity.
(E)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-phenylacrylamide: Contains a phenyl group instead of a thiophene ring, which could influence its reactivity and applications.
(E)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(furan-2-yl)acrylamide: Features a furan ring instead of thiophene, potentially altering its chemical and biological properties.
Uniqueness
(E)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide is unique due to the presence of both the methoxy-substituted benzo[d]thiazole and the thiophene ring, which together confer distinct electronic and steric properties. These features may enhance its interactions with biological targets and its performance in materials science applications.
This compound’s combination of structural elements makes it a versatile and valuable molecule for various scientific and industrial applications.
Properties
IUPAC Name |
(E)-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S2/c1-20-12-8-11-14(9-13(12)21-2)23-16(17-11)18-15(19)6-5-10-4-3-7-22-10/h3-9H,1-2H3,(H,17,18,19)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWILDOWDRPLSBA-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=C(S2)NC(=O)C=CC3=CC=CS3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1)N=C(S2)NC(=O)/C=C/C3=CC=CS3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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